



Application Notes and Protocols for AF615 Studies

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For Researchers, Scientists, and Drug Development Professionals

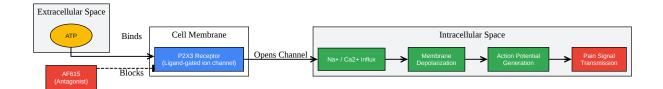
Introduction

The compound designation "AF615" has been associated with at least two distinct experimental molecules. This document provides detailed application notes and protocols for the study of both entities: AF615, the P2X3 receptor antagonist, and AF615, the CDT1/Geminin protein complex inhibitor. Researchers should verify the specific compound they are working with to apply the correct experimental designs.

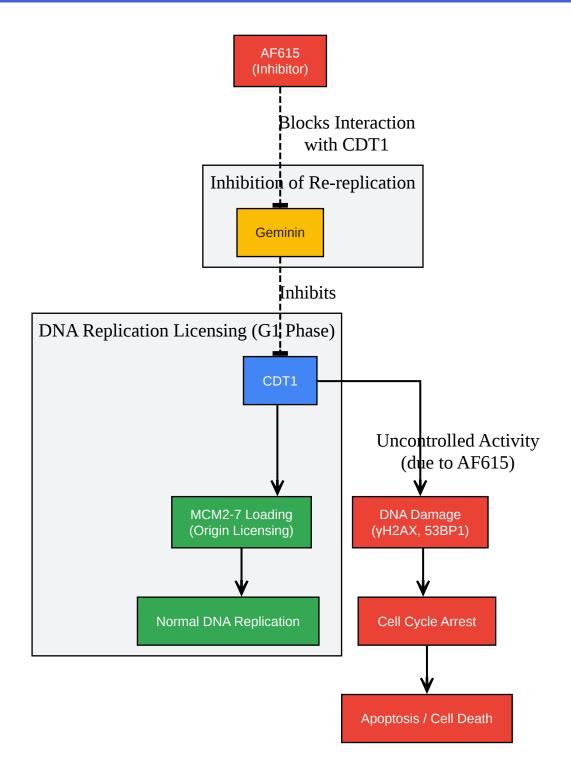
Part 1: AF615 as a P2X3 Receptor Antagonist Mechanism of Action and Signaling Pathway

AF615, in this context, is a selective antagonist of the P2X3 receptor. P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons.[1][2] When ATP is released from cells due to injury or stress, it binds to P2X3 receptors, leading to an influx of cations (Na+ and Ca2+), depolarization of the neuron, and the transmission of pain signals.[1][3] By blocking this interaction, P2X3 receptor antagonists like **AF615** can inhibit the hyperexcitability of sensory neurons, making them a promising therapeutic target for chronic pain, chronic cough, and other sensory disorders.[1][4][5] The P2X3 receptor can form homotrimeric channels (P2X3) or heterotrimeric channels with the P2X2 subunit (P2X2/3).[5]

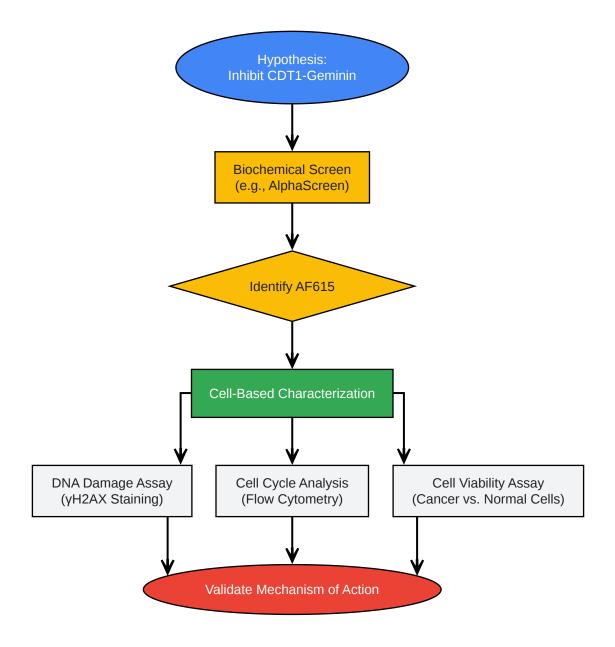












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